Heptyl 5-Methyl-2-hexyl Phthalate-d4
Description
Properties
Molecular Formula |
C₂₂H₃₀D₄O₄ |
|---|---|
Molecular Weight |
366.53 |
Synonyms |
1,2-Benzenedicarboxylic Acid Heptyl 5-Methyl-2-hexyl Ester; |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Heptyl 5 Methyl 2 Hexyl Phthalate D4
Development of Robust Sample Preparation and Extraction Techniques for Complex Matrices
The accurate determination of phthalate (B1215562) esters in complex matrices such as food, environmental solids, and biological tissues is a significant analytical challenge. These matrices contain numerous interfering compounds that can affect the precision and accuracy of the results. Heptyl 5-methyl-2-hexyl phthalate-d4, when used as an internal standard, is instrumental in developing robust sample preparation methods by compensating for variations during the extraction and cleanup steps.
Solid-Phase Extraction (SPE) Protocols and Optimization
Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples. The use of a deuterated internal standard like this compound is critical for ensuring the reliability of SPE methods. The standard is typically added to the sample at the beginning of the workflow to account for any analyte loss that may occur during sample loading, washing, and elution.
Optimization of SPE protocols involves selecting the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, wash solvents, and elution solvents. For phthalate analysis, C18 (octadecyl silica) and styrene-divinylbenzene (SDB) copolymer cartridges are commonly employed. researchgate.netnih.gov Silica gel can also serve as an economical and practical adsorbent for purification. nih.gov The choice of eluent is crucial for achieving high recovery; mixtures of n-hexane and ethyl acetate (B1210297) are often found to be suitable. nih.gov The use of a deuterated internal standard helps to validate the efficiency of these optimized protocols by providing a direct measure of recovery. For instance, studies using other deuterated phthalates like DEHP-d4 have shown consistent recoveries greater than 89% from adsorbents used for air sampling. researchgate.netjst.go.jp
Table 1: Optimized SPE Parameters for Phthalate Analysis in Complex Matrices
| Parameter | Optimized Condition | Rationale / Finding | Reference |
|---|---|---|---|
| Sorbent Type | C18, Styrene-Divinylbenzene (SDB), Silica Gel | C18 and SDB are effective for preconcentration from aqueous and air samples. Silica gel is a practical choice for purification steps. | researchgate.netnih.gov |
| Elution Solvent | n-Hexane / Ethyl Acetate Mixtures | A suitable mixture effectively elutes a wide range of phthalates from the SPE sorbent. | nih.gov |
| Internal Standard | Deuterated Phthalates (e.g., this compound) | Added prior to extraction to correct for procedural losses and matrix effects, ensuring high accuracy. | mdpi.com |
| Achieved Recovery | >89% | High and consistent recoveries are achievable with optimized protocols utilizing deuterated internal standards. | researchgate.netjst.go.jp |
Liquid-Liquid Extraction (LLE) Optimization and Efficiency
Liquid-liquid extraction (LLE) is a conventional and effective method for separating phthalates from liquid samples or from the initial extracts of solid samples. The efficiency of LLE can be highly variable depending on the sample matrix, solvent choice, and extraction conditions. Spiking the sample with this compound before extraction allows for precise correction of these variations.
In the analysis of coffee brews, for example, LLE with hexane (B92381) was optimized, and the use of a deuterated surrogate standard demonstrated extraction yields consistently higher than 78%, with many approaching 100%. nih.gov Similarly, in a method for analyzing DEHP metabolites in human hair, LLE was a key step in the sample preparation, with stable isotope dilution being essential for accuracy. nih.gov The optimization process involves testing different organic solvents, adjusting the pH of the aqueous phase, and varying the solvent-to-sample ratio to maximize the transfer of analytes into the organic phase while minimizing the co-extraction of interfering substances.
Table 2: LLE Optimization and Efficiency Using Deuterated Phthalate Standards
| Matrix | Extraction Solvent | Internal Standard Used | Reported Efficiency / Recovery | Reference |
|---|---|---|---|---|
| Coffee Brew | Hexane | di-n-hexyl-phthalate-d4 | >78%, often near 100% | nih.gov |
| Human Hair | Not specified | Stable Isotope Labeled DEHP Metabolites | Method validated for high reliability and sensitivity. | nih.gov |
| Atmospheric Samples | Acetonitrile (B52724) | di-(2-ethylhexyl)phthalate-d4 (DEHP-d4) | 94% - 102% | epa.gov |
Microextraction Approaches and Miniaturization
In line with the principles of green analytical chemistry, microextraction techniques have gained prominence. These methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), use significantly smaller volumes of organic solvents. mdpi.com However, their increased sensitivity to experimental conditions makes the use of an internal standard like this compound even more critical.
In SPME, a coated fiber is exposed to the sample's headspace or directly immersed in the liquid. vscht.cz The amount of analyte adsorbed onto the fiber can be influenced by temperature, agitation, and matrix composition. Adding a deuterated standard to the sample helps to correct for these variables and potential matrix effects, thereby improving the reproducibility of the extraction. mdpi.com Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA), are evaluated to optimize extraction efficiency for specific phthalates. mdpi.comvscht.cz
Chromatographic Separation Sciences for Phthalate Esters
Following extraction and cleanup, chromatographic techniques are employed to separate the complex mixture of compounds before detection. The structural similarity among different phthalate esters necessitates high-resolution separation methods. This compound serves as an invaluable internal standard in both gas and liquid chromatography, ensuring accurate quantification.
Gas Chromatography (GC) Methodologies
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of semi-volatile compounds like phthalate esters. oiv.int The structural similarities among phthalates often result in a common fragment ion at a mass-to-charge ratio (m/z) of 149, which can complicate identification and quantification if chromatographic separation is incomplete. gcms.cz
The use of a deuterated internal standard such as this compound is essential for accurate quantification. oiv.int The internal standard, having nearly identical chromatographic behavior to its non-labeled analog, co-elutes or elutes very closely. In GC-MS analysis, especially in selected ion monitoring (SIM) mode, the instrument can monitor for the specific ions of the analyte and the deuterated standard, allowing for precise quantification even with partial chromatographic overlap. nih.govresearchgate.net The choice of GC column is critical for achieving good separation; 5-type (e.g., 5% phenyl-methylpolysiloxane) and XLB-type stationary phases are commonly recommended for phthalate analysis. gcms.cz
Table 3: Typical GC-MS Parameters for Phthalate Analysis with Deuterated Standards
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, enhancing sensitivity. | jst.go.jp |
| Column Type | Rtx-440, Rxi-XLB, DB-1 (or similar 5-type phase) | Provides good chromatographic resolution for structurally similar phthalates. | jst.go.jpgcms.cz |
| Oven Program | Temperature ramp (e.g., 80°C to 250°C) | Separates compounds based on their boiling points and interaction with the stationary phase. | jst.go.jp |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions for the analyte and the deuterated standard. | nih.govresearchgate.net |
Liquid Chromatography (LC) Methodologies
Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is an alternative and powerful technique for analyzing phthalates, including those with higher molecular weights and lower volatility that are less amenable to GC. epa.govmdpi.com A significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. nih.gov Since the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate results. researchgate.net Methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol (B129727) and an aqueous component like ammonium (B1175870) acetate. mdpi.comsciex.com Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. sciex.com
Table 4: Common LC-MS/MS Methodologies for Phthalate Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 | Provides effective separation for a wide range of phthalates. | mdpi.comsciex.com |
| Mobile Phase | Acetonitrile/Methanol and Water with Ammonium Acetate | Achieves good peak shape and ionization efficiency. | mdpi.comsciex.com |
| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Generates protonated molecular ions [M+H]+ for detection. | epa.govsciex.com |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. | sciex.com |
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS) is a cornerstone for the analysis of phthalates due to its high sensitivity and selectivity. nih.gov When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the reliable identification and quantification of these compounds, even in complex matrices. nih.govmdpi.com The development of various mass spectrometric methods has been essential for monitoring these ubiquitous environmental contaminants.
Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the selectivity and sensitivity of phthalate analysis. nih.gov It involves the selection of a specific precursor ion (the molecular ion or a primary fragment of the target analyte) and its subsequent fragmentation into characteristic product ions. This process, known as a transition, is highly specific to the analyte's chemical structure, thereby minimizing interferences from other compounds in the sample matrix. researchgate.net
A common strategy in phthalate analysis is to monitor for the formation of a stable and characteristic fragment ion. For many phthalate esters, a dominant peak in the mass spectrum appears at a mass-to-charge ratio (m/z) of 149. viurrspace.casciforum.net This ion corresponds to the protonated phthalic anhydride (B1165640) fragment. In MS/MS methods, analysts can perform a precursor ion scan to detect all compounds in a sample that fragment to produce the m/z 149 ion, providing a rapid screening tool for a wide range of phthalates. sciforum.net For dimethyl phthalate, the characteristic base peak appears at m/z 163. sciforum.net Monitoring these specific transitions allows for highly selective quantification, even at trace levels. viurrspace.ca
Table 1: Illustrative MS/MS Transitions for Phthalate Analysis This table provides examples of common transitions and is not specific to this compound, for which transitions would be determined empirically.
| Phthalate | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| General Phthalates | [M+H]⁺ | 149 | Screening & Quantification |
| Dimethyl Phthalate | [M+H]⁺ | 163 | Quantification |
| Di-n-butyl phthalate (DBP) | 279 | 149 | Quantification |
| Di(2-ethylhexyl) phthalate (DEHP) | 391 | 149 | Quantification |
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for phthalate analysis by providing highly accurate mass measurements, typically with a mass deviation of less than 5 parts per million (ppm). nih.gov This capability enables the determination of the elemental composition of an ion, which is invaluable for confirming the identity of known phthalates and for identifying unknown metabolites or related compounds in complex samples. nih.govresearchgate.net
Instruments like the Quadrupole-Time of Flight (Q-TOF) and Orbitrap are widely used for HRMS analysis. nih.govlcms.czthermofisher.com The high resolving power of these systems (often exceeding 100,000 Full Width at Half Maximum, FWHM) allows them to distinguish between target analytes and isobaric interferences—compounds that have the same nominal mass but different elemental compositions. thermofisher.com This is particularly useful in complex matrices like food, wine, or environmental samples where co-eluting matrix components can interfere with analysis on lower-resolution instruments. thermofisher.comresearchgate.net HRMS can be used for both targeted screening of regulated phthalates and untargeted analysis to discover new or emerging contaminants. researchgate.netresearchgate.net
The choice of ionization technique is critical for successful phthalate analysis and depends on the sample matrix, the target analytes, and the chromatographic method used.
Electron Ionization (EI): Traditionally used with GC-MS, EI is a high-energy technique that produces extensive fragmentation. While this creates a characteristic fingerprint for identification, it can sometimes result in a weak or absent molecular ion, which is needed for selective quantification.
Chemical Ionization (CI): As a softer ionization technique, CI often produces a strong signal for the protonated molecule ([M+H]⁺), which is ideal for use as a precursor ion in MS/MS analysis. viurrspace.caresearchgate.net Using reagent gases like ammonia (B1221849) or methane (B114726) can enhance the selective ionization of phthalates, improving sensitivity and simplifying spectra. viurrspace.caresearchgate.net
Electrospray Ionization (ESI): Commonly coupled with LC-MS, ESI is a soft ionization technique suitable for analyzing phthalate metabolites and a wide range of plasticizers. researchgate.net It is particularly effective for polar compounds and is a primary method used in biomonitoring studies. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS compatible technique that is well-suited for analyzing less polar, semi-volatile compounds like many parent phthalate esters. bohrium.com Studies have shown that APCI can effectively ionize phthalates via proton transfer reactions, enabling high-sensitivity detection. bohrium.com
Ambient Ionization: Techniques like Direct Analysis in Real Time (DART) allow for the direct analysis of samples with minimal to no preparation. lcms.cz Coupling DART with HRMS provides a rapid screening method for phthalates on surfaces or in materials, avoiding the use of solvents that could introduce background contamination. lcms.cz
Optimization of these techniques involves adjusting parameters such as solvent composition, gas flow rates, and source temperatures to maximize the analyte signal and minimize matrix suppression or background noise. viurrspace.ca
Isotope Dilution Mass Spectrometry (IDMS) Applications of this compound
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest levels of accuracy and precision in quantitative analysis. This method relies on the use of a stable, isotopically labeled version of the target analyte as an internal standard. This compound serves this exact purpose for the quantification of its non-labeled analogue.
In IDMS, a known quantity of the isotopically labeled internal standard (e.g., this compound) is added to the sample at the very beginning of the analytical procedure. oiv.intoiv.int This "spiked" sample is then subjected to extraction, cleanup, and analysis. nih.gov
The key principle is that the labeled internal standard is chemically identical to the native (non-labeled) analyte. Therefore, any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard. nih.govnih.gov The mass spectrometer can differentiate between the native analyte and the labeled standard due to their mass difference (in this case, 4 Daltons from the four deuterium (B1214612) atoms).
Quantification is based on the ratio of the MS signal response of the native analyte to that of the labeled internal standard. jst.go.jp This ratio is compared to a calibration curve generated from standards containing known concentrations of the native analyte and the same fixed concentration of the internal standard. nih.gov Because the measurement is based on a ratio, it is not affected by variations in sample volume, extraction efficiency, or instrument response drift. oiv.intnih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for analytical variables that would otherwise introduce error, thereby enhancing both precision and accuracy.
Accuracy: The standard corrects for analyte losses during all sample handling steps (e.g., liquid-liquid extraction, solid-phase extraction) and for matrix-induced signal suppression or enhancement during ionization. nih.govresearchgate.net Since the labeled standard behaves identically to the native analyte, it provides a true correction for recovery, leading to a more accurate measurement of the analyte's original concentration in the sample. researchgate.net
Precision: By compensating for variations in injection volume and fluctuations in instrument sensitivity, the internal standard ensures that measurements are highly repeatable. nih.gov The use of a ratio minimizes the impact of run-to-run variations, resulting in low relative standard deviations (%RSD) and excellent method precision. nih.govjst.go.jp
The use of deuterated standards such as Diethyl Phthalate-d4, Dibutyl Phthalate-d4, and Di(2-ethylhexyl) Phthalate-d4 is a well-established practice in validated methods for phthalate analysis in various matrices, including wine, coffee, and biological samples, consistently demonstrating superior linearity, accuracy, and precision. oiv.intoiv.intnih.govjst.go.jp this compound follows this principle for its specific target analyte.
Table 2: Role of this compound in IDMS
| Analytical Parameter | Challenge without Internal Standard | Solution with this compound |
| Accuracy | Incomplete sample extraction and matrix effects (ion suppression/enhancement) lead to inaccurate results. | The standard co-extracts and experiences the same matrix effects as the analyte, allowing for accurate correction. |
| Precision | Variations in injection volume and instrument drift cause poor reproducibility between analyses. | Quantification is based on the analyte/standard signal ratio, which remains stable despite injection or instrument variability. |
| Identification | Retention time alone may not be sufficient for positive identification in complex matrices. | The labeled standard co-elutes with the native analyte, providing confirmation of retention time and identity. |
Method Validation and Quality Assurance Protocols in Phthalate Analysis
Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. In phthalate analysis, this involves using isotopically labeled internal standards, such as deuterated phthalates, to ensure accuracy and precision. nih.gov These standards are chemically identical to the analytes of interest but have a different mass, allowing them to be distinguished by mass spectrometry. While compounds like Diethyl Phthalate-d4 and bis(2-ethylhexyl) Phthalate-d4 are commonly used for this purpose nih.gov, specific validation data for this compound is not available.
Assessment of Analytical Sensitivity, Linearity, and Limits of Quantification
This subsection would typically discuss the performance characteristics of an analytical method using this compound as an internal standard. This includes:
Analytical Sensitivity: The ability of the method to discriminate between small differences in analyte concentration.
Linearity: The demonstration that the instrument's response is directly proportional to the concentration of the analyte over a given range. Linearity is typically evaluated by analyzing a series of standards and is confirmed if the coefficient of determination (r²) is close to 1. researchgate.net
Limits of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
No studies were found that report these specific metrics using this compound. General phthalate analysis methods show that achieving low limits of detection (LOD) and LOQ, often in the µg/L or ng/g range, is crucial due to the low concentrations at which these contaminants are often found. nih.gov
Evaluation of Matrix Effects and Interference Mitigation Strategies
Complex sample matrices, such as food, soil, or biological tissues, can interfere with the accurate quantification of phthalates. This "matrix effect" can either enhance or suppress the analytical signal. A key strategy for mitigation is the use of an isotopically labeled internal standard that co-elutes with the target analyte and experiences the same matrix effects, thereby correcting for variations in signal response. nih.gov
While this is a primary function for any deuterated internal standard in GC-MS or LC-MS analysis, there is no specific research documenting the evaluation of matrix effects or the development of interference mitigation strategies using this compound.
Inter-laboratory Comparability and Harmonization Studies
Inter-laboratory studies are essential for standardizing analytical methods and ensuring that results are comparable and reliable across different testing facilities. These studies help to identify and control for variables in analytical procedures. The use of common, well-characterized internal standards is fundamental to achieving method harmonization.
No inter-laboratory comparison or proficiency testing programs mentioning the use of this compound as a standard have been identified. Such studies typically focus on more commonly regulated and analyzed phthalates and their corresponding, widely available deuterated analogues. nih.gov
Environmental Monitoring and Occurrence of Phthalate Esters Assisted by Heptyl 5 Methyl 2 Hexyl Phthalate D4
Quantification in Aquatic Systems: Surface Water, Groundwater, and Wastewater
The use of deuterated internal standards like Heptyl 5-methyl-2-hexyl phthalate-d4 is essential for the accurate measurement of phthalate (B1215562) esters in complex aqueous matrices such as surface water, groundwater, and wastewater. These environments are significant reservoirs and pathways for phthalate contamination.
Studies have frequently detected a range of phthalate esters in these systems. For instance, in a study of the U-Tapao Canal in Southern Thailand, several phthalates were quantified in surface water samples. frontiersin.org The concentrations of Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and Diisononyl phthalate (DiNP) were found at varying levels across different sampling sites. frontiersin.org The mean concentration of total phthalate esters in the canal was reported to be 4.76 µg/L, which is above the 3 µg/L guideline recommended by the United States Environmental Protection Agency (USEPA) for the protection of aquatic life. frontiersin.org
Wastewater treatment plants (WWTPs) are major point sources of phthalates into the aquatic environment. Analysis of wastewater from WWTPs in the Lake Victoria Basin revealed the presence of Dimethyl phthalate (DMP), Benzyl (B1604629) butyl phthalate (BBP), and DEHP. mdpi.com Concentrations were generally higher in the influent than in the effluent, indicating some removal during the treatment process, though not always complete. mdpi.comrestek.com For example, at the Nyalenda treatment plant, DMP was detected at 0.99 mg/L in the inlet during the wet season. mdpi.com A study of a wastewater treatment plant in Cape Town, South Africa, also found a variety of phthalates, with Diethyl phthalate (DEP) being the most prominent. restek.com
Groundwater is also susceptible to phthalate contamination. A study of groundwater in Zurich, Switzerland, aimed for a low detection limit of 0.1 µg/l for several phthalates, underscoring the need for highly sensitive analytical methods that minimize background contamination, a challenge that isotopically labeled standards help to overcome. scholarlinkinstitute.org
The following table summarizes the concentrations of various phthalate esters found in different aquatic systems, analyses for which an internal standard such as this compound would be crucial for generating accurate data.
Interactive Table: Phthalate Ester Concentrations in Aquatic Systems
| Phthalate Ester | Concentration Range (µg/L) | Sample Matrix | Location | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | 1.28 - 5.28 | Surface Water | U-Tapao Canal, Thailand | frontiersin.org |
| Di-n-butyl phthalate (DBP) | ND - 3.36 | Surface Water | U-Tapao Canal, Thailand | frontiersin.org |
| Diisononyl phthalate (DiNP) | ND - 3.44 | Surface Water | U-Tapao Canal, Thailand | frontiersin.org |
| Dimethyl phthalate (DMP) | 0.79 - 0.99 (mg/L) | Wastewater (Inlet) | Nyalenda WWTP, Kenya | mdpi.com |
| Diethyl phthalate (DEP) | up to 796 | Wastewater | Cape Town, South Africa | restek.com |
| Various Phthalates | <0.1 | Groundwater | Zurich, Switzerland | scholarlinkinstitute.org |
| ND: Not Detected |
Detection in Atmospheric Particulate Matter and Gaseous Phases
Phthalate esters are semi-volatile organic compounds and can be found in the atmosphere in both the gaseous phase and adsorbed onto particulate matter. Inhalation is a significant route of human exposure to these compounds. The analysis of phthalates in air samples, similar to other environmental matrices, benefits from the use of internal standards to ensure accuracy.
A study of indoor air in offices after renovation and furnishing found that the gaseous phase was dominated by lower molecular weight phthalates like Dimethyl phthalate (DMP) and Diethyl phthalate (DEP), while the particulate fraction had higher concentrations of Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP). researchgate.net The total concentration of phthalates in the respirable fraction of furnished rooms was a significant portion of the total inhalable fraction. researchgate.net In another study of office air, the total concentration of phthalates (gas and particulate phases) was found to be 4748.24 ng/m³, with DEHP, DBP, and DEP being the most common. researchgate.net
The table below presents data on the concentrations of phthalate esters detected in the air, highlighting the importance of precise analytical techniques for which this compound would serve as a valuable tool.
Interactive Table: Phthalate Ester Concentrations in Indoor Air
| Phthalate Ester | Concentration Range (ng/m³) | Phase | Location | Reference |
| Dimethyl phthalate (DMP) | Dominant in gas phase | Gaseous | Offices | researchgate.net |
| Diethyl phthalate (DEP) | Dominant in gas phase | Gaseous | Offices | researchgate.net |
| Di-n-butyl phthalate (DBP) | Dominant in inhalable fraction | Particulate | Offices | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Dominant in inhalable fraction | Particulate | Offices | researchgate.net |
| Total Phthalates | 4748.24 (ng/m³) | Gaseous & Particulate | Offices | researchgate.net |
Analysis in Terrestrial Environments: Soil and Sediment Matrices
Soils and sediments are major sinks for phthalate esters due to their hydrophobic nature. From these matrices, phthalates can be taken up by organisms or leach into groundwater. The analysis of these solid matrices is complex and prone to interferences, making the use of isotopically labeled internal standards like this compound particularly important for obtaining reliable data.
Research has shown significant levels of phthalates in soils and sediments. A study of river sediments in Taiwan found mean concentrations of Di(2-ethylhexyl) phthalate (DEHP), Butyl benzyl phthalate (BBzP), and Di-n-butyl phthalate (DBP) to be 4.1 mg/kg, 0.22 mg/kg, and 0.14 mg/kg (dry weight), respectively, during the low-flow season. thermofisher.com Concentrations of DEHP in these sediments were found to be influenced by water quality parameters such as temperature and suspended solids. thermofisher.com
In another study focusing on the Jukskei River catchment area in South Africa, concentrations of phthalates in sediments ranged from 0.05 ng/g for Dimethyl phthalate (DMP) to 4910 ng/g (dry weight) for DEHP. ca.gov The use of a surrogate standard, such as a deuterated phthalate, is often employed in such analyses to monitor the efficiency of the extraction process. frontiersin.org
The following table provides a summary of phthalate concentrations found in soil and sediment samples.
Interactive Table: Phthalate Ester Concentrations in Soil and Sediment
| Phthalate Ester | Concentration Range (mg/kg dw) | Sample Matrix | Location | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | <0.05 - 46.5 | River Sediment | Taiwan | thermofisher.com |
| Butyl benzyl phthalate (BBzP) | <0.05 - 3.1 | River Sediment | Taiwan | thermofisher.com |
| Di-n-butyl phthalate (DBP) | <0.05 - 1.3 | River Sediment | Taiwan | thermofisher.com |
| Di(2-ethylhexyl) phthalate (DEHP) | up to 4.91 (mg/kg dw) | River Sediment | Jukskei River, South Africa | ca.gov |
| dw: dry weight |
Presence and Distribution in Non-Human Biota
Phthalate esters can bioaccumulate in organisms, and their presence in non-human biota is a key area of environmental monitoring. The analysis of phthalates in biological tissues requires rigorous analytical methods to overcome matrix effects, and the use of internal standards like this compound is crucial for accurate quantification.
Aquatic Organisms (e.g., Fish, Invertebrates)
Phthalates are frequently detected in a variety of aquatic organisms. A study of fish from rivers in Taiwan found the highest concentrations of Di(2-ethylhexyl) phthalate (DEHP) in Liza subviridis (253.9 mg/kg dry weight) and Oreochromis niloticus niloticus (129.5 mg/kg dry weight). thermofisher.com The bioaccumulation of phthalates in fish can be influenced by the fish's living habits and the physicochemical properties of the specific phthalate compound. thermofisher.com
In a study of wild fish in the Netherlands, median concentrations of DEHP and Di-n-butyl phthalate (DBP) were 1.7 and 1.0 µg/kg (wet weight) respectively, with some samples showing much higher levels. conicet.gov.ar Laboratory studies have confirmed that phthalates can bioconcentrate in fish. conicet.gov.ar
Aquatic invertebrates also accumulate phthalates. Acute toxicity studies have shown varying effects of different phthalates on invertebrates, and continuous exposure can lead to significant body residues of these compounds. mdpi.com
The following table presents data on phthalate concentrations in aquatic organisms.
Interactive Table: Phthalate Ester Concentrations in Aquatic Organisms
| Phthalate Ester | Concentration (mg/kg) | Species | Location/Study | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | 253.9 (dw) | Liza subviridis (fish) | Taiwan Rivers | thermofisher.com |
| Di(2-ethylhexyl) phthalate (DEHP) | 129.5 (dw) | Oreochromis niloticus niloticus (fish) | Taiwan Rivers | thermofisher.com |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.0017 (ww) | Wild Fish (median) | The Netherlands | conicet.gov.ar |
| Di-n-butyl phthalate (DBP) | 0.001 (ww) | Wild Fish (median) | The Netherlands | conicet.gov.ar |
| dw: dry weight, ww: wet weight |
Terrestrial Fauna (e.g., Wildlife in Environmental Studies)
Data on phthalate concentrations in terrestrial wildlife is less abundant compared to aquatic organisms. However, given the presence of phthalates in soil and air, exposure of terrestrial animals is expected. Studies on soil-dwelling organisms like the earthworm Eisenia fetida have shown that higher molecular weight phthalates such as Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) can be incorporated into their tissues. conicet.gov.ar The analytical methods for determining phthalate levels in terrestrial fauna would also rely on techniques like GC-MS with internal standards to ensure data quality. The principles of using isotopically labeled standards like this compound are equally applicable to these matrices to account for extraction inefficiencies and matrix effects.
Research on Environmental Fate and Biogeochemical Cycling of Phthalate Esters
Photodegradation Kinetics and Mechanisms in Natural Waters
The degradation of phthalate (B1215562) esters (PAEs) in natural waters can be significantly influenced by photolytic processes. The primary mechanism for the photodegradation of PAEs is through attack by photochemically generated reactive oxygen species, particularly hydroxyl radicals (•OH). sfu.caresearchgate.net The degradation process generally follows pseudo-first-order kinetics, where the rate is dependent on the concentration of the phthalate. researchgate.netfrontiersin.org
The structure of the phthalate, particularly the length and branching of the alkyl chains, and the environmental conditions determine the specific degradation pathways and products. frontiersin.orgnih.gov Direct photolysis under UV light can lead to the cleavage of the ester bond or the carbon-carbon bond on the alkyl chain, producing intermediates like o-hydroxybenzoates. frontiersin.org However, in the presence of a photocatalyst such as titanium dioxide (TiO2), which is naturally present in some aquatic systems, the degradation is more robust. researchgate.netfrontiersin.org Photocatalytic processes generate highly reactive hydroxyl radicals that can attack both the alkyl side chains and the aromatic ring, leading to hydroxylated compounds and, ultimately, ring-opening byproducts that are more easily mineralized. frontiersin.orgnih.gov
Studies on various PAEs have shown that different systems yield distinct degradation products, as illustrated in the table below. For a high-molecular-weight, branched phthalate like Heptyl 5-Methyl-2-hexyl Phthalate, degradation is expected to proceed via hydroxyl radical attack, leading to a complex mixture of intermediates before eventual mineralization.
| Phthalate Ester | Degradation System | Major Intermediates and Byproducts | Reference |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | UV/TiO₂ | Methyl-o-hydroxybenzoate, Dimethyl hydroxybenzoate, Methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate (ring-opening) | frontiersin.org |
| Diethyl Phthalate (DEP) | UV/TiO₂ | Mono-ethyl phthalate, Ethyl-o-hydroxybenzoate, p-benzoquinone | nih.gov |
| Dibutyl Phthalate (DBP) | UV (Direct Photolysis) | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate | nih.gov |
| Dibutyl Phthalate (DBP) | UV/TiO₂ | Mono-butyl phthalate, p-benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate (ring-opening) | nih.gov |
Microbial Transformation Pathways and Metabolites in Environmental Compartments
Microbial degradation is a primary pathway for the removal of PAEs from both aquatic and terrestrial environments. nih.gov A wide range of bacteria and fungi can utilize phthalates as a source of carbon and energy. nih.govnih.gov The most common and well-documented transformation pathway involves a two-step enzymatic hydrolysis of the ester bonds. nih.gov
First, a diesterase enzyme cleaves one of the alkyl chains, transforming the parent phthalate diester into its corresponding monoester metabolite. Subsequently, a monoesterase enzyme hydrolyzes the second ester bond, releasing the remaining alkyl chain as an alcohol and forming phthalic acid (PA) as a central aromatic intermediate. nih.gov This phthalic acid can then be further mineralized by microorganisms through various aerobic or anaerobic pathways into carbon dioxide and water. nih.gov
For HMW phthalates with long or branched alkyl chains, such as Heptyl 5-Methyl-2-hexyl Phthalate, the degradation rate can be slower. The large side chains may create steric hindrance, making it more difficult for hydrolytic enzymes to access the ester bonds. nih.gov In some cases, an initial step of β-oxidation may occur, which shortens the long alkyl chains before the hydrolysis of the ester linkage takes place.
| Step | Process | Reactant | Key Enzyme Type | Product(s) | Reference |
|---|---|---|---|---|---|
| 1 | First Hydrolysis | Phthalate Diester | Diesterase | Phthalate Monoester + Alcohol | nih.gov |
| 2 | Second Hydrolysis | Phthalate Monoester | Monoesterase | Phthalic Acid + Alcohol | nih.gov |
| 3 | Mineralization | Phthalic Acid | Dioxygenases, Decarboxylases | CO₂ + H₂O | nih.gov |
Sorption Behavior and Mobility in Geologic and Soil Systems
The mobility of Heptyl 5-Methyl-2-hexyl Phthalate in soil and geologic systems is expected to be low due to its strong sorption behavior. As a hydrophobic organic compound, it will preferentially partition from the aqueous phase to the solid phase, particularly to soil and sediment organic matter. nih.govchemsafetypro.com The strength of this sorption is typically quantified by the organic carbon-water (B12546825) partition coefficient (Koc). nih.govchemsafetypro.com Chemicals with high Koc values are strongly adsorbed and thus less mobile. chemsafetypro.com
The sorption of PAEs to soil is generally a spontaneous physical process, with the sorption isotherms often well-described by the Freundlich model. nih.gov Several factors within the soil matrix influence the extent of sorption.
| Factor | Influence on Sorption | Mechanism/Reason | Reference |
|---|---|---|---|
| Soil Organic Matter (SOM) Content | Increases sorption | Hydrophobic partitioning; SOM is the primary sorbent for non-polar organic chemicals. | nih.govnih.gov |
| Soil Particle Size | Sorption is inversely related to particle size (Clay > Silt > Sand) | Smaller particles (like clay) have a larger surface area and are often associated with higher organic matter content. | nih.gov |
| pH | Can decrease sorption with increasing pH | Affects the surface charge of soil minerals and the speciation of organic matter. | sfu.ca |
| Temperature | Decreases sorption with increasing temperature | Sorption is typically an exothermic process; higher temperatures can increase mobility. | nih.gov |
| Cation Exchange Capacity (CEC) | Can play a role in sorption | Ionic interactions between the chemical and charged sites on soil particles. | nih.gov |
Due to its high molecular weight and branched structure, Heptyl 5-Methyl-2-hexyl Phthalate is predicted to have a high octanol-water partition coefficient (Kow) and consequently a high Koc value, leading to strong binding to soil and sediment and limited potential for leaching into groundwater.
Contribution to Environmental Exposure Assessment Methodologies Non Human Focus
Calibration and Quality Control in Environmental Exposure Monitoring
In the analysis of environmental samples for phthalate (B1215562) contamination, achieving accurate and precise quantification is paramount. Deuterated standards, such as Heptyl 5-Methyl-2-hexyl Phthalate-d4, are crucial for robust calibration and quality control procedures. When added to an environmental sample at a known concentration at the beginning of the analytical process, the deuterated standard experiences the same losses as the native analyte during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the native analyte in the sample can be accurately determined. This internal calibration method corrects for matrix effects and variations in instrument response, leading to highly reliable data.
The commercial availability of this compound as a certified reference material underscores its intended use in ensuring the quality and accuracy of analytical data. lgcstandards.com Laboratories conducting environmental monitoring of phthalates would use such standards to validate their analytical methods and to ensure the data they produce is defensible and comparable across different studies and locations.
Table 1: Illustrative Quality Control Parameters for Phthalate Analysis in Sediment using a Deuterated Internal Standard
| Parameter | Acceptance Criteria | Purpose |
| Method Blank | Below Limit of Quantification | To check for contamination during the analytical process. |
| Laboratory Control Spike (LCS) | 70-130% Recovery | To assess the accuracy of the analytical method. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | 70-130% Recovery, <20% RPD | To evaluate the effect of the sample matrix on the analytical method. |
| Internal Standard Response | 50-150% of Calibration Blank | To monitor for matrix interference and instrument performance. |
This table provides typical acceptance criteria used in environmental laboratories for method validation and quality control. RPD = Relative Percent Difference.
Source Identification and Apportionment in Environmental Release Scenarios
Identifying the sources of phthalate pollution in the environment is a key step in mitigating their release. While this compound itself is not a direct tracer of pollution sources, its use in accurate quantification of its native counterpart and other phthalates is fundamental to source apportionment studies. By generating high-quality data on the concentrations of various phthalates in different environmental media (e.g., industrial effluents, landfill leachates, urban runoff), researchers can develop concentration profiles. These profiles can then be compared to the phthalate composition of potential source materials (e.g., specific plastic products, industrial formulations).
For instance, if a particular industrial process is known to use a specific mixture of phthalates, the accurate measurement of these phthalates in nearby river sediments can help to confirm or rule out that process as a significant source of contamination. The reliability of these assessments is heavily dependent on the accuracy of the analytical data, which is significantly enhanced by the use of deuterated internal standards like this compound.
Passive Sampling Device Calibration and Performance Evaluation
Passive sampling devices are increasingly used for time-integrated monitoring of organic contaminants in aquatic and atmospheric environments. These devices accumulate contaminants from the surrounding medium over time, providing a measure of the average contaminant concentration. For accurate quantification, the uptake rates of the target analytes by the passive sampler must be known.
Deuterated standards, including potentially this compound, can be used as performance reference compounds (PRCs). PRCs are added to the passive sampler before deployment. The rate at which the PRC is lost from the sampler to the environment during deployment is used to estimate the uptake rate of the native analytes from the environment into the sampler. This in-situ calibration method accounts for the influence of environmental conditions such as water flow or air velocity on the sampling rate, leading to more accurate time-weighted average concentrations of the target phthalates in the environment.
Emerging Research Directions and Future Perspectives
Integration of Heptyl 5-Methyl-2-hexyl Phthalate-d4 in Multi-Phthalate Analytical Platforms
The integration of a novel deuterated internal standard like this compound into multi-phthalate analytical platforms would be a critical step for its use in environmental and biological monitoring. Such platforms are essential for the simultaneous quantification of multiple phthalate (B1215562) esters in complex matrices. The primary role of a deuterated standard is to correct for analyte loss during sample preparation and for variations in instrumental response.
In a typical workflow, a known amount of the deuterated standard is spiked into a sample prior to extraction. The subsequent analysis, usually by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), measures the ratio of the native analyte to the deuterated standard. This isotope dilution method is considered the gold standard for accurate quantification.
For this compound to be effectively integrated, its chromatographic behavior and ionization efficiency would need to be characterized to ensure it does not co-elute with other target phthalates and provides a distinct mass-to-charge ratio for detection.
Table 1: Key Considerations for Integrating a New Deuterated Standard in Multi-Phthalate Analysis
| Consideration | Description |
| Chemical Purity | The standard must be of high purity to ensure accurate quantification. |
| Isotopic Enrichment | A high degree of deuteration is necessary to prevent isotopic crosstalk with the native analyte. |
| Chromatographic Separation | The deuterated standard should be chromatographically resolved from isobaric interferences. |
| Mass Spectral Signature | A unique and stable mass fragment is required for selective and sensitive detection. |
| Matrix Effects | The standard should mimic the behavior of the target analytes in different matrices to effectively correct for matrix-induced signal suppression or enhancement. |
Advancements in Non-Targeted Screening Approaches Utilizing Deuterated Surrogates
Non-targeted screening (NTS) is a powerful technique used to identify a broad range of chemicals in a sample without pre-selecting the analytes. ntu.ac.uk High-resolution mass spectrometry (HRMS) is the primary tool for NTS, generating large datasets of chemical features. ntu.ac.uk Deuterated surrogates, while not used for direct quantification of unknowns in NTS, play a crucial role in assessing the performance of the analytical method.
The inclusion of compounds like this compound in an NTS workflow would serve as a quality control measure. Its detection and consistent response across a batch of samples would indicate the stability and efficiency of the sample preparation and analytical process for compounds with similar chemical properties.
Recent advancements in NTS data processing involve the use of suspect lists and spectral libraries to tentatively identify unknown compounds. While a deuterated standard itself is known, its fragmentation pattern can be added to libraries to aid in the identification of its non-deuterated analogue or other structurally similar phthalates.
Role in Global Environmental Contaminant Monitoring Programs
Global environmental contaminant monitoring programs, such as those tracking persistent organic pollutants (POPs), rely on robust and harmonized analytical methods to ensure data comparability across different laboratories and regions. Phthalates are a class of compounds frequently monitored due to their widespread use and potential health effects.
For a new deuterated standard like this compound to be adopted in such programs, it would need to be commercially available, well-characterized, and proven to be an effective internal standard for one or more priority phthalates. Its inclusion would be driven by the need to accurately quantify a specific phthalate isomer that is not well-covered by existing deuterated standards.
Large-scale biomonitoring studies, such as the Canadian Health Measures Survey (CHMS), utilize deuterated analogues for the analysis of phthalate metabolites in human samples. nih.gov The adoption of this compound in similar future studies would depend on the emergence of its non-deuterated counterpart as a significant environmental contaminant or biomarker of exposure.
Table 2: Examples of Phthalates and their Deuterated Standards in Monitoring
| Phthalate Analyte | Commonly Used Deuterated Standard |
| Di(2-ethylhexyl) phthalate (DEHP) | Di(2-ethylhexyl) phthalate-d4 |
| Diethyl phthalate (DEP) | Diethyl phthalate-d4 |
| Di-n-butyl phthalate (DBP) | Di-n-butyl phthalate-d4 |
Q & A
Q. How is Heptyl 5-Methyl-2-hexyl Phthalate-d4 identified and characterized in environmental or biological samples?
Methodological Answer: Identification typically involves gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) mode. The deuterated compound is distinguished from non-deuterated analogs by its unique molecular ion clusters (e.g., m/z 153 for phthalate-d4 fragments) and retention times in two-dimensional chromatography . For validation, compare against certified reference materials (CRMs) and use isotopic dilution techniques with deuterated internal standards (e.g., di-n-butyl phthalate-d4) to improve accuracy . Physical properties such as density (0.991 g/mL at 25°C) and boiling point (384°C) aid in method optimization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves (JIS T 8116), protective eyewear (JIS T 8147), and lab coats to minimize skin contact .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to prevent aerosol formation .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and avoid environmental release into water systems .
- Storage: Keep containers sealed at 0–6°C in fireproof cabinets, as phthalates are flammable (flash point: 405°F) .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation for this compound in complex matrices (e.g., biological fluids or environmental dust)?
Methodological Answer:
- Column Selection: Use a non-polar primary column (e.g., DB-5MS) combined with a mid-polar secondary column (e.g., DB-17) in comprehensive two-dimensional GC (GC×GC) to resolve co-eluting compounds .
- Temperature Programming: Apply gradient heating (e.g., 50°C to 300°C at 5°C/min) to separate structurally similar phthalates.
- Internal Standards: Co-inject deuterated analogs (e.g., diethyl phthalate-d4) to correct for matrix effects and instrument drift .
Q. What strategies address data variability when quantifying trace levels of this compound in low-concentration samples?
Methodological Answer:
- Isotopic Dilution: Use deuterated surrogates (e.g., di-n-octyl phthalate-d4) to normalize recovery rates and minimize ionization suppression in MS .
- QA/QC Protocols: Perform spike-and-recovery tests (target: 70–120% recovery) and analyze procedural blanks to identify contamination sources .
- Statistical Analysis: Apply one-way ANOVA and Tukey tests to evaluate inter-batch variability and limit false positives due to background noise .
Q. How can conflicting data on phthalate toxicity be reconciled in cumulative risk assessments?
Methodological Answer:
- Dose-Response Modeling: Use benchmark dose (BMD) analysis to compare toxicity thresholds across studies, accounting for differences in exposure routes (e.g., oral vs. inhalation) .
- Mechanistic Studies: Integrate in vitro assays (e.g., RT-PCR for gene expression of BMP2/RUNX2) with in vivo data to clarify metabolic pathways and bioactive isoforms .
- Uncertainty Factors: Apply Monte Carlo simulations to quantify variability in pharmacokinetic parameters (e.g., absorption rates) .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported environmental persistence values for this compound?
Methodological Answer:
- Source Evaluation: Cross-reference experimental conditions (e.g., pH, temperature) from conflicting studies. For example, hydrolysis rates vary significantly at pH < 4 .
- Analytical Validation: Confirm detection limits (e.g., LOQ of 1.03 ng/mL for diethyl phthalate-d4) and ensure methods align with standardized protocols (e.g., EPA 8061A) .
- Meta-Analysis: Pool data using random-effects models to account for heterogeneity in study designs (e.g., soil vs. water matrices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
